molecular formula C9H9N3O B1493078 3-(Azetidin-3-yloxy)isonicotinonitrile CAS No. 1525233-36-6

3-(Azetidin-3-yloxy)isonicotinonitrile

Cat. No.: B1493078
CAS No.: 1525233-36-6
M. Wt: 175.19 g/mol
InChI Key: QEFHORQBHQKILK-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)isonicotinonitrile (AION) is a heterocyclic organic compound. It has the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol .


Synthesis Analysis

The synthesis of azetidines, a class of compounds to which AION belongs, has been extensively studied . A common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .


Molecular Structure Analysis

The molecular structure of AION consists of an azetidine ring attached to an isonicotinonitrile group . The azetidine ring is a four-membered cyclic amine, while the isonicotinonitrile group consists of a pyridine ring with a nitrile group attached .

Scientific Research Applications

  • Suzuki Coupling in Medicinal Chemistry : The azetidin-3-yl substituent, related to 3-(Azetidin-3-yloxy)isonicotinonitrile, has been identified as a privileged motif in medicinal chemistry. An efficient approach to integrating this module into aromatic systems through a nickel-mediated alkyl-aryl Suzuki coupling has been developed (Duncton et al., 2008).

  • Minisci Reaction in Drug Discovery : Azetidin-3-yl groups have been introduced into heteroaromatic bases using a radical addition method (Minisci reaction). This process proved useful in drug discovery, for example, in introducing oxetane or azetidine into systems used in EGFR inhibitors and antimalarial drugs (Duncton et al., 2009).

  • Antimycobacterial Activity of Isonicotinyl Hydrazide Derivatives : A novel series of isonicotinyl hydrazide derivatives with a 4‐thiazolidinone / 2‐azetidinone nucleus demonstrated encouraging antimycobacterial activity, showcasing the potential of these compounds in addressing infectious diseases (Jaju et al., 2009).

  • Anticonvulsant Agents Development : N-substituted-3-chloro-2-azetidinone derivatives have been synthesized and characterized for their potential as anticonvulsant agents. One of the compounds in this series exhibited excellent anticonvulsant activity and no neurotoxicity compared to the reference drug phenytoin (Hasan et al., 2011).

  • Inhibitors of Cholesterol Absorption : The development of azetidinone-based compounds has led to the discovery of potent inhibitors of intestinal cholesterol absorption, demonstrating their potential in lowering plasma cholesterol levels (Rosenblum et al., 1998).

  • Antitumor Agents Targeting Tubulin : A series of 3-phenoxy-1,4-diarylazetidin-2-ones have been developed, leading to the discovery of potent antiproliferative compounds. These compounds have been shown to inhibit the polymerization of tubulin in vitro and disrupt microtubular structure in cancer cells, indicating their potential as antitumor agents (Greene et al., 2016).

Properties

IUPAC Name

3-(azetidin-3-yloxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-3-7-1-2-11-6-9(7)13-8-4-12-5-8/h1-2,6,8,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFHORQBHQKILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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